2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes three propyl groups and two phenyl groups attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a substituted pyridine, with appropriate reagents under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 3,7-Diphenyl-2,4,6-tripropyl-1H-pyrrolo[3,2-c]pyridine
Uniqueness
2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications, such as in the development of novel materials and therapeutic agents .
Properties
CAS No. |
727739-86-8 |
---|---|
Molecular Formula |
C28H32N2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3,7-diphenyl-2,4,6-tripropyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C28H32N2/c1-4-13-22-25(20-16-9-7-10-17-20)27-24(15-6-3)29-23(14-5-2)26(28(27)30-22)21-18-11-8-12-19-21/h7-12,16-19,30H,4-6,13-15H2,1-3H3 |
InChI Key |
ZMQSSNUXQGURAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N=C(C(=C2N1)C3=CC=CC=C3)CCC)CCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.